molecular formula C16H18ClNO2 B3208242 (S)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049727-63-0

(S)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B3208242
CAS RN: 1049727-63-0
M. Wt: 291.77 g/mol
InChI Key: QFAYAYHBUMZRRO-RSAXXLAASA-N
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Description

(S)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as NAP, is a chemical compound that has been widely studied for its potential therapeutic applications. NAP is a derivative of the endogenous peptide activity-dependent neuroprotective protein (ADNP) and has been found to have neuroprotective and neurotrophic properties.

Scientific Research Applications

Naphthalene Derivatives in Environmental Studies : Naphthalene and its derivatives are of significant interest in environmental sciences, particularly regarding their occurrence, degradation, and potential toxic effects. Research on naphthalene derivatives, such as polycyclic aromatic hydrocarbons (PAHs), focuses on their biodegradation and the development of methods for their removal from the environment. Studies on microbial degradation of naphthalene derivatives highlight the role of specific bacterial strains, like Pseudomonas putida, in breaking down these compounds, which could lead to bio-remediation strategies for PAH-contaminated sites (Song et al., 2018).

Analytical Methods for Naphthalene Derivatives : The development of analytical methods for the quantification and study of naphthalene derivatives is crucial for environmental monitoring and understanding their impact. For instance, research on the semi-quantification of total naphthenic acids, a class of compounds related to naphthalene derivatives, in water samples discusses methodological considerations for using mass spectrometry. Such studies are essential for designing future standard methods for environmental analysis (Kovalchik et al., 2017).

Toxicity and Environmental Impact : The toxicity and environmental impact of naphthalene derivatives have been extensively studied. These compounds are recognized for their potential toxicity, mutagenicity, and carcinogenicity, leading to concerns over their presence in the environment and the need for effective removal strategies. Research reviews discuss the occurrence, analytical procedures for evaluation, and the necessity for continuous monitoring of these compounds in human and environmental matrices (Agunbiade et al., 2020).

Emerging and Recurring Issues : Studies also address the recurring and emerging environmental health issues related to naphthalene and its derivatives, emphasizing the risks associated with exposure and the importance of understanding and mitigating these risks in indoor and outdoor environments (Sudakin et al., 2011).

properties

IUPAC Name

(2S)-1-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c18-16(19)15-6-3-9-17(15)11-12-7-8-13-4-1-2-5-14(13)10-12;/h1-2,4-5,7-8,10,15H,3,6,9,11H2,(H,18,19);1H/t15-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAYAYHBUMZRRO-RSAXXLAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676906
Record name 1-[(Naphthalen-2-yl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1049727-63-0
Record name 1-[(Naphthalen-2-yl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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